REACTION_CXSMILES
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[CH3:1][CH:2]([C:8]([O:10]CC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C=CC=CC=1.[Cl:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22]>>[Cl:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH:22][C:8](=[O:10])[CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
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Name
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Quantity
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6.1 mL
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Type
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reactant
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Smiles
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CC(C(=O)OCC)C(=O)OCC
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Name
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|
Quantity
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3.8 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ester was prepared
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated for 6 days
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Duration
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6 d
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel (0-30% EtOAc/hexanes)
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Name
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Type
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product
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Smiles
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ClC1=C(C=CC=C1)NC(C(C(=O)OCC)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |